L-Valyl-L-phenylalanyl-L-serine: A Comprehensive Technical Guide to its Physicochemical Properties
L-Valyl-L-phenylalanyl-L-serine: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valyl-L-phenylalanyl-L-serine is a tripeptide composed of the amino acids valine, phenylalanine, and serine. As with all peptides, its specific sequence of amino acids dictates its unique three-dimensional structure and, consequently, its physicochemical properties. These properties are of paramount importance in various scientific and industrial applications, including drug development, biochemistry, and materials science. Understanding the core physicochemical characteristics of this tripeptide is crucial for predicting its behavior in biological systems, designing novel therapeutics, and developing new biomaterials. This technical guide provides an in-depth overview of the known and predicted physicochemical properties of L-Valyl-L-phenylalanyl-L-serine, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of L-Valyl-L-phenylalanyl-L-serine are summarized in the table below. The data presented is a combination of computed values from reputable databases and estimations based on the properties of its constituent amino acids and related dipeptides.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₁₇H₂₅N₃O₅ | PubChem CID: 145459018[1] |
| Molecular Weight | 351.4 g/mol | PubChem CID: 145459018[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | PubChem CID: 145459018[1] |
| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N | PubChem CID: 145459018 |
| XLogP3 | -3.8 | PubChem CID: 145459018[1] |
Comparative Physicochemical Properties of Constituent Dipeptides
To provide further context, the following table summarizes the computed and, where available, experimental properties of the dipeptide components of L-Valyl-L-phenylalanyl-L-serine.
| Dipeptide | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Experimental LogP |
| L-Valyl-L-phenylalanine | 264.32 | -2.2 | -0.84 (Extrapolated)[2][3] |
| L-Phenylalanyl-L-serine | 252.27 | -3.7 | -2.77 (Extrapolated)[4] |
| L-Valyl-L-serine | 204.22 | -4.8 | -3.54 (Extrapolated)[5] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of tripeptides like L-Valyl-L-phenylalanyl-L-serine.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a peptide at a given pH, which in turn affects its solubility, binding affinity, and biological activity.
Methodology: Potentiometric Titration
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Sample Preparation: Prepare a solution of L-Valyl-L-phenylalanyl-L-serine of known concentration (e.g., 1-10 mM) in deionized water.
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Titration Setup: Use a calibrated pH meter and a micro-burette. The titration vessel should be temperature-controlled.
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Titration: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The isoelectric point (pI) can be calculated from the pKa values of the ionizable groups.
Alternative Methodology: Spectroscopic Methods
Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or Raman spectroscopy can also be employed to determine pKa values by monitoring changes in the spectrum as a function of pH.[6][7]
Workflow for pKa Determination by Potentiometric Titration
Determination of logP (Octanol-Water Partition Coefficient)
The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties in the body.
Methodology: Shake-Flask Method
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Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa.
-
Sample Addition: Dissolve a known amount of L-Valyl-L-phenylalanyl-L-serine in the aqueous phase.
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Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the tripeptide in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Workflow for logP Determination by the Shake-Flask Method
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a compound's bioavailability and formulation.
Methodology: Equilibrium Solubility Method
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Sample Preparation: Add an excess amount of L-Valyl-L-phenylalanyl-L-serine to a known volume of the desired aqueous solvent (e.g., water, buffer at a specific pH) in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a supernatant aliquot and determine the concentration of the dissolved tripeptide using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Solubility Determination: The measured concentration represents the equilibrium solubility of the tripeptide under the tested conditions.
For peptides with low aqueous solubility, the use of co-solvents (e.g., DMSO, ethanol) may be necessary.[8][9][10][11] The general approach involves dissolving the peptide in a minimal amount of the organic solvent first, followed by the gradual addition of the aqueous buffer.[8][9][10][11]
Potential Biological Relevance and Signaling Pathways
While no specific signaling pathways directly involving L-Valyl-L-phenylalanyl-L-serine have been definitively characterized, the biological activities of its constituent amino acids provide a basis for hypothesizing its potential roles. L-valine is a branched-chain amino acid known to activate the mTOR signaling pathway, which is crucial for cell growth and proliferation. L-serine plays a significant role in the central nervous system, acting as a neuromodulator and a precursor to other important molecules. L-phenylalanine is an essential amino acid and a precursor for neurotransmitters like dopamine.
Based on these individual functions, a hypothetical signaling pathway where L-Valyl-L-phenylalanyl-L-serine or its metabolites could influence cellular processes is presented below. This diagram illustrates a potential interaction with a cell surface receptor, leading to the activation of downstream signaling cascades.
Hypothetical Signaling Pathway for L-Valyl-L-phenylalanyl-L-serine
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of L-Valyl-L-phenylalanyl-L-serine. While experimental data for this specific tripeptide is limited, the provided computed values, comparative data for its constituent dipeptides, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The methodologies outlined will enable the accurate determination of its pKa, logP, and solubility, which are critical for its application in various scientific fields. The hypothetical signaling pathway serves as an illustrative example of its potential biological relevance, encouraging further investigation into the specific roles of this and other short peptides in cellular processes. As research in the field of peptidomimetics and peptide-based therapeutics continues to grow, a thorough understanding of the fundamental physicochemical properties of these molecules will be indispensable for future innovations.
References
- 1. Val-Phe-Ser | C17H25N3O5 | CID 145459018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phe-Val | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phe-Ser | C12H16N2O4 | CID 193508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Val-Ser | C8H16N2O4 | CID 6992640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. biobasic.com [biobasic.com]
- 11. lifetein.com [lifetein.com]
